Galanthine

Übersicht

Beschreibung

Galanthine is a type of acetylcholinesterase inhibitor . It is an alkaloid extracted from the bulbs and flowers of Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), Galanthus woronowii (Voronov’s snowdrop), and other members of the family Amaryllidaceae . It is primarily known for its potential to slow cognitive decline .

Synthesis Analysis

Galanthine has been synthesized through various methods. A review article summarizes the recent progress in the total synthesis of galanthine from 2006 to 2023 . The development of synthetic strategies for the total synthesis of galanthine parallels the advances in modern synthetic organic chemistry .

Molecular Structure Analysis

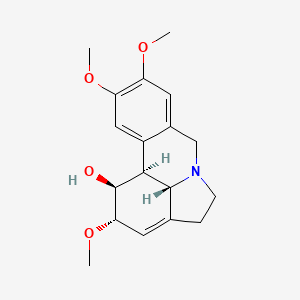

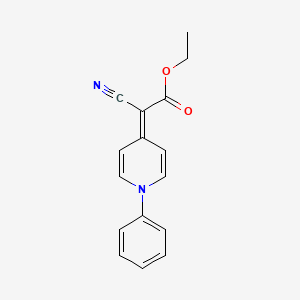

The molecular formula of Galanthine is C18H23NO4 . Its average mass is 317.379 Da and its monoisotopic mass is 317.162720 Da . An in-silico study established the high affinity and the way galanthine interacts with the active site of the TcAChE enzyme .

Chemical Reactions Analysis

Galanthine’s chemical reactions have been studied extensively. For example, a synthetic chemist’s guide to electroanalytical tools for studying reaction mechanisms provides insights into the chemical reactions of Galanthine .

Physical And Chemical Properties Analysis

Galanthine has a molecular formula of C18H23NO4, an average mass of 317.379 Da, and a monoisotopic mass of 317.162720 Da .

Wissenschaftliche Forschungsanwendungen

Alkaloids from Hippeastrum papilio

Galanthamine, closely related to galanthine, is an acetylcholinesterase inhibitor used in Alzheimer’s disease treatment. It's derived from plants in the Amaryllidaceae family, including Hippeastrum papilio, which contains substantial quantities of galanthamine. This study focuses on the isolation of new alkaloids, including 11β-hydroxygalanthamine, and their in vitro acetylcholinesterase inhibitory activity (de Andrade et al., 2011).

Galanthamine from Snowdrop

This review traces the development of galanthamine, isolated from various Amaryllidaceae plants, including snowdrop and Narcissus species. Initially used in Eastern European countries for poliomyelitis treatment, galanthamine has become important in Alzheimer's disease treatment (Heinrich & Teoh, 2004).

Review of the Acetylcholinesterase Inhibitor Galanthamine

Galanthamine is derived from Amaryllidaceae plants like the common snowdrop. It inhibits acetylcholinesterase activity and is used in Alzheimer’s disease treatment. Its efficacy in improving cognitive function in Alzheimer’s patients has been demonstrated in clinical trials (Sramek et al., 2000).

Alkaloid Profiling of Galanthus woronowii Losinsk.

This study analyzed the alkaloid profiles of Galanthus woronowii, identifying compounds like galanthamine and galanthine. The acetylcholinesterase inhibitor potential of extracts from this plant was significant, suggesting its utility in medical applications (Bozkurt et al., 2017).

Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase

This study focuses on the biosynthetic pathway of galanthamine in Narcissus spp. Understanding this pathway is crucial for developing synthetic biology platforms for botanical medicines like galanthamine (Kilgore et al., 2014).

Wirkmechanismus

Safety and Hazards

According to a safety data sheet, Galanthine has certain safety and hazard considerations . For example, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray of Galanthine . In case of skin contact, it is recommended to wash immediately with plenty of water and soap for at least 15 minutes .

Eigenschaften

IUPAC Name |

(1S,14S,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-21-13-7-11-9-19-5-4-10-6-15(23-3)18(20)16(17(10)19)12(11)8-14(13)22-2/h6-8,15-18,20H,4-5,9H2,1-3H3/t15-,16-,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIMPDXOQJYVDI-WNRNVDISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1O)C4=CC(=C(C=C4C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904247 | |

| Record name | Galanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

517-78-2 | |

| Record name | Galanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B2435925.png)

![6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2435926.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)

![Methyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435929.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2435930.png)

![1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2435941.png)

![8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2435943.png)